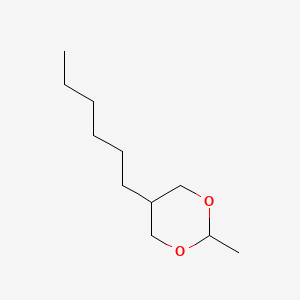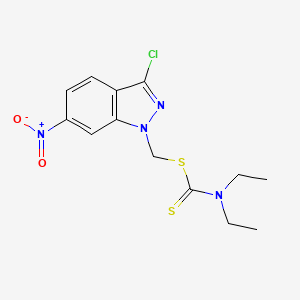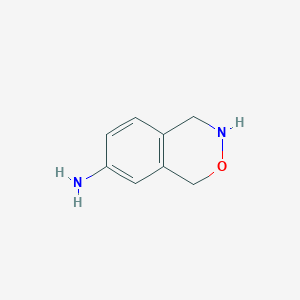
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with ethoxymethyl, ethyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane typically involves the reaction of ethyl vinyl ether with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include a temperature range of 0-50°C and a reaction time of 1-3 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the reagents used.
科学研究应用
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the dioxolane ring and the substituents, which can stabilize or destabilize reaction intermediates.
相似化合物的比较
Similar Compounds
- 4-(Methoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 4-(Isopropoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
- 4-(Butoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane
Uniqueness
4-(Ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical and physical properties. The ethoxymethyl group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications. Its stability and reactivity also make it a valuable compound in synthetic chemistry and industrial processes.
属性
CAS 编号 |
13247-10-4 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
4-(ethoxymethyl)-2-ethyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3/c1-4-9(3)11-7-8(12-9)6-10-5-2/h8H,4-7H2,1-3H3 |
InChI 键 |
UPFPATMFENFBIP-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCC(O1)COCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



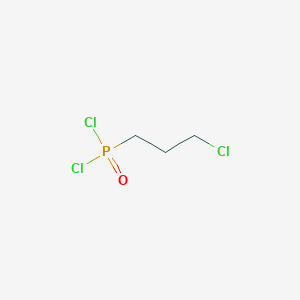
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)

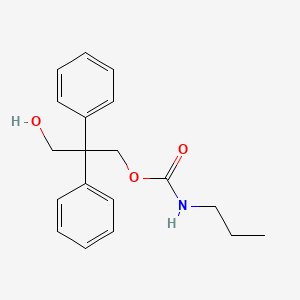

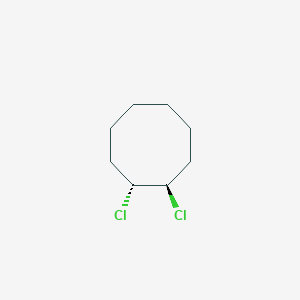
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
